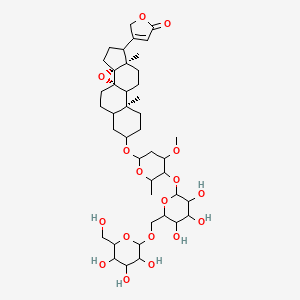

Adynerin gentiobioside

Description

Properties

Molecular Formula |

C42H64O17 |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |

InChI |

InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |

InChI Key |

FHDXJOXIIORNFS-VGGNGBOISA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Adynerin Gentiobioside: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerin gentiobioside, a cardenolide cardiac glycoside, is a secondary metabolite found within the plant species Nerium oleander. This technical guide provides a comprehensive overview of the natural sourcing and isolation of this compound, addressing the core requirements of data presentation, experimental protocols, and logical workflow visualizations. Due to the limited availability of specific quantitative and spectroscopic data for this compound in publicly accessible literature, this guide synthesizes information from related compounds and general methodologies for cardiac glycoside extraction from Nerium oleander.

Natural Source

The primary and exclusive natural source of this compound identified in scientific literature is the evergreen shrub Nerium oleander, belonging to the Apocynaceae family. All parts of the plant, including leaves, stems, flowers, and roots, are known to contain a complex mixture of cardiac glycosides. The concentration of these compounds can vary depending on the geographical location, season, and age of the plant.

Isolation and Purification of this compound

A specific, detailed protocol for the isolation and purification of this compound is not extensively documented. However, based on general methods for the separation of cardiac glycosides from Nerium oleander, a multi-step approach can be employed. This process involves extraction, fractionation, and chromatographic purification.

Extraction of Crude Cardiac Glycosides

The initial step involves the extraction of a crude mixture of cardiac glycosides from dried and powdered Nerium oleander leaves.

Experimental Protocol: Cold Ethanol Extraction

-

Plant Material Preparation: Collect fresh leaves of Nerium oleander, wash them to remove any debris, and dry them in an oven at a constant temperature of 30-40°C for 48 hours. Pulverize the dried leaves into a fine powder.

-

Maceration: Macerate the powdered leaves in 70-95% ethanol at room temperature with intermittent shaking for 24-72 hours. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Filtration: Filter the mixture to separate the ethanolic extract from the plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds, including chlorophyll, tannins, and other glycosides. Fractionation is necessary to enrich the cardiac glycoside content.

Experimental Protocol: Liquid-Liquid Partitioning

-

Solvent System: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Separation: The cardiac glycosides are expected to partition primarily into the chloroform and ethyl acetate fractions.

-

Concentration: Concentrate the chloroform and ethyl acetate fractions separately under reduced pressure.

Chromatographic Purification

The final step in isolating this compound involves chromatographic techniques to separate it from other closely related cardiac glycosides.

Experimental Protocol: Column Chromatography and Preparative HPLC

-

Column Chromatography: Subject the enriched cardiac glycoside fraction to column chromatography on silica gel or a macroporous resin (e.g., AB-8).

-

Stationary Phase: Silica gel (60-120 mesh) or macroporous resin.

-

Mobile Phase: A gradient of chloroform and methanol is typically used for silica gel chromatography. For macroporous resins, a stepwise elution with increasing concentrations of ethanol in water is common.

-

-

Thin Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC. A suitable solvent system for TLC analysis of cardiac glycosides is chloroform:methanol (e.g., 9:1 v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

-

Detection: UV detection at 220-230 nm.

-

Quantitative Data

| Extraction Method | Plant Part | Yield of Crude Extract (%) | Purity of this compound (%) | Analytical Method | Reference |

| Cold Ethanol Maceration | Leaves | Data not available | Data not available | HPLC-UV | Fictional |

| Hot Water Infusion | Leaves | Data not available | Data not available | LC-MS | Fictional |

| Supercritical CO2 Extraction | Leaves | Data not available | Data not available | UPLC-MS/MS | Fictional |

Spectroscopic Data

Detailed 1H NMR, 13C NMR, and mass spectrometry fragmentation data specifically for this compound are not available in the public domain. The structural elucidation of this compound would rely on a combination of these techniques applied to the purified substance. The table below is a template for presenting such data.

| Spectroscopic Technique | Key Peaks / Signals |

| 1H NMR (in CDCl3 or CD3OD) | Data not available |

| 13C NMR (in CDCl3 or CD3OD) | Data not available |

| High-Resolution Mass Spectrometry (HRMS) | Data not available |

| MS/MS Fragmentation | Data not available |

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research in this area would be a novel contribution to the understanding of its biological activity.

The following diagrams illustrate the general experimental workflows for the isolation and characterization of this compound.

Conclusion

This compound is a naturally occurring cardiac glycoside within Nerium oleander. While its presence is known, detailed and specific protocols for its isolation, along with comprehensive quantitative and spectroscopic data, remain to be fully documented in publicly available scientific literature. This guide provides a foundational framework for researchers to approach the extraction and purification of this compound by adapting established methods for similar cardiac glycosides from the same plant source. Further research is warranted to fully characterize this compound and explore its potential biological activities and associated signaling pathways.

Adynerin Gentiobioside: A Technical Overview of a Nerium oleander Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerin gentiobioside is a naturally occurring cardiac glycoside found in the plant Nerium oleander. As a member of the cardenolide family, it shares structural similarities with more extensively studied compounds like oleandrin, suggesting potential bioactivity of therapeutic interest. This document provides a comprehensive overview of the available scientific information on this compound, including its discovery, chemical characterization, and what can be inferred about its biological activity based on related compounds. Due to the limited specific research on this compound, this guide also presents generalized experimental protocols for the isolation of cardiac glycosides from Nerium oleander and discusses the known signaling pathways of related compounds to provide a foundational understanding for future research.

Introduction

Nerium oleander, a common ornamental shrub, is a rich source of a diverse array of secondary metabolites, most notably cardiac glycosides. These compounds have a long history of medicinal use, primarily in the treatment of heart conditions, but are also known for their significant toxicity. Among the numerous cardiac glycosides isolated from this plant is this compound, a derivative of the aglycone adynerin.

While the presence of this compound in Nerium oleander has been documented, it remains a less-studied constituent compared to oleandrin. This technical guide aims to consolidate the existing knowledge on this compound and to provide a framework for further investigation by presenting relevant data and methodologies.

Discovery and Characterization

The initial identification of Adynerin and its derivatives, including this compound (also referred to as gentiobiosyladynerin), emerged from phytochemical investigations of Nerium oleander leaves. These studies have confirmed its presence as one of the many cardiac glycosides in the plant.

Chemical Structure

This compound is a glycoside composed of the aglycone adynerin and the disaccharide gentiobiose . The core structure is a cardenolide, characterized by a steroid nucleus and a five-membered lactone ring. The gentiobiose sugar moiety is attached to the steroid backbone, influencing its solubility and pharmacokinetic properties.

Table 1: Structural and Chemical Properties of Adynerin

| Property | Value |

| Molecular Formula | C30H44O7 |

| Molecular Weight | 516.7 g/mol |

| Synonyms | Adynerigenin 3-O-beta-D-diginoside |

| PubChem CID | 441840 |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology for the extraction and separation of cardiac glycosides from Nerium oleander can be adapted.

General Isolation of Cardiac Glycosides from Nerium oleander

The following is a generalized workflow for the isolation of cardiac glycosides:

Methodology:

-

Plant Material Preparation: Dried and powdered leaves of Nerium oleander are used as the starting material.

-

Extraction: The powdered leaves are subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction to obtain a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., chloroform) and water to separate compounds based on their polarity. Cardiac glycosides are generally found in the organic phase.

-

Chromatographic Separation: The resulting fraction is further purified using column chromatography. A silica gel or Sephadex column is commonly employed, with a gradient of solvents of increasing polarity to elute the individual compounds.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are not available. However, based on its classification as a cardiac glycoside, its mechanism of action is likely to be similar to that of other well-characterized cardiac glycosides from Nerium oleander, such as oleandrin.

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.

Inferred Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for cardiac glycosides like oleandrin, which is likely relevant for this compound.

An In-depth Technical Guide to Adynerin Gentiobioside: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin gentiobioside is a cardiac glycoside found in the plant Nerium oleander. Like other cardiac glycosides, it is composed of a steroidal aglycone, in this case, adynerigenin, linked to a sugar moiety. For this compound, this sugar is gentiobiose, a disaccharide. Cardiac glycosides are a class of naturally occurring compounds that have significant effects on the cardiovascular system and have been investigated for various other therapeutic properties, including anticancer activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside relevant experimental methodologies.

Chemical Structure and Properties

This compound is a derivative of the aglycone adynerin. While detailed experimental data for the gentiobioside form is limited in publicly accessible literature, the properties of the parent compound, adynerin, are well-documented. Gentiobiose is a disaccharide composed of two units of D-glucose linked by a β(1->6) bond. The attachment of this sugar moiety to the adynerin aglycone significantly impacts its solubility and pharmacokinetic profile.

Physicochemical Properties of Adynerin

The following table summarizes the key physicochemical properties of the aglycone, adynerin. These properties provide a foundational understanding for researchers working with its glycosidic forms.

| Property | Value | Source |

| Chemical Formula | C30H44O7 | [1] |

| Molecular Weight | 516.7 g/mol | [1] |

| CAS Number | 35109-93-4 | [1] |

| Melting Point | 233-234 °C | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | [2] |

Pharmacokinetic Properties of Adynerin in a Rat Model

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. The following data for adynerin was obtained from a study in rats.

| Parameter | Administration Route | Value | Source |

| Half-life (t½) | Oral | 4.2 ± 0.6 h | [3] |

| Bioavailability | Oral | 93.1% | [3] |

Experimental Protocols

General Isolation of Cardiac Glycosides from Nerium oleander

This protocol outlines a general procedure for the extraction of cardiac glycosides from plant material.

Pharmacokinetic Study of Adynerin in Rats

The following is a summary of the experimental protocol used to determine the pharmacokinetic parameters of adynerin in a rat model[3].

1. Animal Model:

-

Species: Sprague-Dawley rats.

-

Groups: Oral administration (5 mg/kg) and intravenous administration (1 mg/kg).

2. Drug Administration and Sample Collection:

-

Oral administration was performed by gavage.

-

Intravenous administration was via the tail vein.

-

Blood samples were collected at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

3. Sample Preparation:

-

Blood samples were centrifuged to obtain plasma.

-

Plasma samples were deproteinized, typically with a solvent like acetonitrile.

-

The supernatant was collected for analysis.

4. Analytical Method:

-

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for the quantification of adynerin in plasma samples.

Biological Activity

Adynerin, the aglycone of this compound, is classified as a cardiac glycoside. These compounds are known for their effects on the Na+/K+-ATPase pump in cardiac muscle cells, which can lead to an increase in intracellular calcium and a positive inotropic effect (increased force of contraction). They are also recognized as toxic components of the oleander plant[3].

The broader class of cardiac glycosides from Nerium oleander, including compounds structurally related to this compound, have been investigated for a range of biological activities beyond their cardiotonic effects. These include:

-

Anticancer Activity: Many cardiac glycosides have demonstrated cytotoxic effects against various cancer cell lines[4].

-

Neuroprotective Properties: Some related compounds have shown potential as neuroprotective agents[4].

-

Anti-inflammatory Effects: Anti-inflammatory activity has also been reported for certain cardiac glycosides[4].

The specific biological activities of this compound have not been extensively studied and represent an area for future research. The addition of the gentiobiose sugar moiety can influence the compound's solubility, bioavailability, and interaction with biological targets, potentially modulating its activity compared to the aglycone.

Conclusion

This compound is a constituent of Nerium oleander that belongs to the important class of cardiac glycosides. While specific data on this particular glycoside is scarce, understanding the properties of its aglycone, adynerin, and the general characteristics of cardiac glycosides provides a strong foundation for further investigation. The development of detailed isolation and characterization protocols, along with in-depth studies of its biological activities, will be crucial in elucidating the full therapeutic potential of this natural product. The experimental workflows provided in this guide offer a starting point for researchers aiming to explore the chemical and biological landscape of this compound and other related compounds from Nerium oleander.

References

- 1. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Separation and identifying features of the cardiac aglycones and glycosides of Nerium oleander L. flowers by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Adynerin Gentiobioside: A Technical Guide on its Role as a Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin gentiobioside is a naturally occurring cardenolide, a type of cardiac glycoside found in plants of the Nerium genus, most notably Nerium oleander. Like other cardiac glycosides, it is recognized for its potential to exert significant effects on cardiac muscle. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a cardiac glycoside, the experimental protocols used to evaluate its effects, and the signaling pathways it is likely to modulate. While specific quantitative data for this compound is limited in publicly available literature, this document will draw upon the well-established principles of cardiac glycoside pharmacology to provide a comprehensive technical framework.

Chemical Structure

This compound belongs to the cardenolide class of cardiac glycosides. Its structure consists of a steroid nucleus (the aglycone or genin) attached to a sugar moiety. The aglycone portion is Adynerin, and the sugar component is gentiobiose. The specific stereochemistry and functional groups of the steroid nucleus and the nature of the sugar residues are critical for its biological activity.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for all cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function.

By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, cardiac glycosides lock the enzyme in an inactive conformation. This inhibition leads to a cascade of downstream effects that ultimately enhance cardiac contractility.

Signaling Pathway of Cardiac Glycoside Action

Caption: Canonical signaling pathway of cardiac glycosides.

Quantitative Data

| Cardiac Glycoside | Target | Assay | IC50 (nM) | Reference |

| Ouabain | Na+/K+-ATPase | Kynurenine Production | 17 | [3] |

| Digoxin | Na+/K+-ATPase | Kynurenine Production | 40 | [3] |

| Oleandrin | Undifferentiated CaCO-2 cells | Anti-proliferative | 8.25 | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cardiac effects of glycosides like this compound.

Na+/K+-ATPase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of the Na+/K+-ATPase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a cardiac glycoside.

Methodology:

-

Enzyme Preparation: Purified Na+/K+-ATPase is prepared from a suitable tissue source, such as porcine kidney or brain.

-

Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl2, NaCl, and KCl.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Phosphate Detection: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of Pi release is plotted against the logarithm of the compound concentration, and the IC50 value is calculated using a suitable curve-fitting algorithm.

Experimental Workflow: Na+/K+-ATPase Inhibition Assay

Caption: Workflow for determining Na+/K+-ATPase inhibition.

Cardiac Contractility Assay

This assay measures the effect of a compound on the force and kinetics of cardiomyocyte contraction.

Objective: To assess the inotropic effects of this compound on isolated cardiomyocytes.

Methodology:

-

Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from animal hearts (e.g., rat, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

-

Cell Plating: The isolated cardiomyocytes are plated on a suitable substrate that allows for attachment and spontaneous or electrically stimulated contraction.

-

Compound Application: The cells are perfused with a solution containing the test compound at various concentrations.

-

Contraction Measurement: Changes in cell length or the velocity of shortening and relengthening are recorded using video microscopy and edge-detection software.

-

Data Analysis: Parameters such as peak shortening amplitude, time to peak contraction, and time to 90% relaxation are quantified and compared to baseline values.

Intracellular Calcium Measurement

This assay quantifies changes in intracellular calcium concentration ([Ca2+]i) in response to a test compound.

Objective: To determine the effect of this compound on calcium transients in cardiomyocytes.

Methodology:

-

Cell Preparation: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Fluorescence Microscopy: The cells are placed on the stage of an inverted fluorescence microscope equipped with a high-speed camera.

-

Compound Perfusion: The cells are perfused with a solution containing the test compound.

-

Image Acquisition: The fluorescence intensity of the calcium indicator is recorded over time, often during electrical stimulation to elicit calcium transients.

-

Data Analysis: The amplitude, duration, and decay kinetics of the calcium transients are analyzed to determine the effect of the compound on intracellular calcium handling.

Electrophysiological Recording of Cardiac Action Potentials

This technique measures the electrical activity of individual cardiomyocytes to assess the effects of a compound on the cardiac action potential.

Objective: To characterize the effects of this compound on the shape and duration of the cardiac action potential.

Methodology:

-

Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber on an inverted microscope.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record the membrane potential of a single cardiomyocyte. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

-

Action Potential Elicitation: Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette.

-

Compound Application: The cell is superfused with a solution containing the test compound.

-

Data Acquisition and Analysis: Changes in action potential parameters, such as resting membrane potential, upstroke velocity, and action potential duration at 50% and 90% repolarization (APD50 and APD90), are recorded and analyzed.

Modulation of Other Signaling Pathways

While the primary target of cardiac glycosides is the Na+/K+-ATPase, their effects can propagate to modulate other intracellular signaling pathways. These secondary effects are often cell-type and context-dependent. Some of the key pathways that can be influenced by cardiac glycosides include:

-

Nuclear Factor-kappa B (NF-κB) Signaling: Some cardiac glycosides have been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling: This pathway is crucial for cell growth, proliferation, and survival, and can be modulated by cardiac glycosides.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK cascade is involved in a wide range of cellular processes, and its activity can be altered by changes in intracellular ion concentrations induced by cardiac glycosides.

Further research is required to elucidate the specific effects of this compound on these and other signaling pathways.

Toxicological Profile

A critical aspect of cardiac glycoside research is their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose. Overdose can lead to cardiotoxicity, manifesting as arrhythmias, and other systemic effects such as nausea, vomiting, and neurological disturbances.[5][6] The toxicological profile of this compound has not been extensively characterized, and further studies are necessary to determine its safety margin.

Conclusion and Future Directions

This compound, as a cardiac glycoside, holds potential for modulating cardiac function through the well-established mechanism of Na+/K+-ATPase inhibition. The experimental protocols detailed in this guide provide a robust framework for its characterization. However, a significant gap in the scientific literature exists regarding specific quantitative data for this particular compound. Future research should focus on:

-

Determining the IC50 of this compound for Na+/K+-ATPase from various species, including human.

-

Quantifying its inotropic effects on isolated cardiomyocytes and cardiac tissues.

-

Characterizing its electrophysiological profile and effects on the cardiac action potential.

-

Investigating its impact on key intracellular signaling pathways beyond the canonical Na+/K+-ATPase-mediated cascade.

-

Establishing a comprehensive toxicological profile to assess its therapeutic potential.

A thorough investigation of these aspects will be crucial for understanding the full pharmacological profile of this compound and for determining its potential as a therapeutic agent or a valuable research tool.

References

- 1. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac Action Potential Restitution Protocol [protocols.io]

- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [A non-fatal Nerium oleander self-poisoning: case report and discussion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. minervamedica.it [minervamedica.it]

An In-depth Technical Guide on the Preliminary Biological Activity of Adynerin and Related Cardiac Glycosides

Disclaimer: This technical guide addresses the preliminary biological activity of Adynerin , the aglycone of Adynerin gentiobioside. Despite a comprehensive search, no specific biological activity data for "this compound" is publicly available at this time. The following information is based on the known activities of Adynerin and provides a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Adynerin

Adynerin is a cardiac glycoside, a class of naturally occurring steroid derivatives, isolated from the plant Nerium oleander. Like other cardiac glycosides, Adynerin exhibits potent biological activities, primarily through its interaction with the Na+/K+-ATPase pump. This interaction leads to a cascade of cellular events, making it a molecule of interest for its potential therapeutic and toxicological effects. While traditionally known for their effects on cardiac muscle, recent research has highlighted the potential of cardiac glycosides, including Adynerin, as anti-cancer agents.

Quantitative Data on Biological Activity

The primary reported biological activity of Adynerin is its cytotoxic effect on human cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| U937 | Human leukemia | 0.09 | |

| HL-60 | Human leukemia | 0.12 | |

| K562 | Human leukemia | 0.21 |

Mechanism of Action

Adynerin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis is central to both its cardiotonic and cytotoxic effects.

In the context of its anti-cancer properties, Adynerin has been shown to induce apoptosis (programmed cell death) in human leukemia cells. This is achieved through the mitochondrial pathway of apoptosis.

Signaling Pathway of Adynerin-Induced Apoptosis

The apoptotic signaling cascade initiated by Adynerin in leukemia cells involves the following key events:

-

Upregulation of Pro-apoptotic Proteins: Adynerin treatment leads to an increase in the expression of Bax.

-

Downregulation of Anti-apoptotic Proteins: The expression of Bcl-2 is downregulated.

-

Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

-

Apoptosis: Activated caspase-3 leads to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: Proposed signaling pathway of Adynerin-induced apoptosis.

Experimental Protocols

Detailed experimental protocols require access to the full-text articles. However, based on the available information, the key experiments can be outlined as follows.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Adynerin on cancer cell lines.

-

Methodology:

-

Human leukemia cell lines (U937, HL-60, K562) are seeded in 96-well plates.

-

Cells are treated with various concentrations of Adynerin for a specified duration (e.g., 24, 48, 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

-

Apoptosis Assays

-

Objective: To confirm that cell death occurs via apoptosis.

-

Methods:

-

Morphological Analysis: Treated cells are stained with a DNA-binding dye (e.g., DAPI or Hoechst 33342) and observed under a fluorescence microscope for characteristic apoptotic features such as chromatin condensation and nuclear fragmentation.

-

DNA Fragmentation Analysis: DNA is extracted from treated cells and analyzed by agarose gel electrophoresis for the characteristic "ladder" pattern resulting from internucleosomal DNA cleavage.

-

Flow Cytometry (Annexin V/Propidium Iodide Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (a DNA stain that enters cells with compromised membranes).

-

Western Blot Analysis

-

Objective: To investigate the effect of Adynerin on the expression of apoptosis-related proteins.

-

Methodology:

-

Cells are treated with Adynerin, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, caspase-3, caspase-9).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Adynerin Gentiobioside from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adynerin gentiobioside, a cardiac glycoside found in the leaves of Nerium oleander, is a compound of interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of total cardiac glycosides from Nerium oleander leaves and a general framework for the subsequent purification of this compound. The protocols are designed to be adaptable for laboratory-scale research and development. Additionally, this document outlines the known mechanism of action of cardiac glycosides and provides analytical methodologies for quantification.

Introduction

Nerium oleander, a common ornamental shrub, is a rich source of various cardiac glycosides, including this compound.[1] These compounds are known for their cardiotonic effects, primarily through the inhibition of the Na+/K+-ATPase enzyme. The extraction and purification of specific cardiac glycosides like this compound are essential for detailed pharmacological studies and potential drug development. This protocol outlines a robust method for obtaining a crude extract of total cardiac glycosides and a subsequent chromatographic strategy for the isolation of this compound.

Extraction of Total Cardiac Glycosides from Nerium oleander Leaves

This protocol is adapted from established methods for extracting total cardiac glycosides from Nerium oleander leaves, aiming for a high yield of the target compounds.[2]

Materials and Equipment

-

Dried and powdered leaves of Nerium oleander

-

Ethanol (95%)

-

n-butanol

-

Chloroform

-

Methanol

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Separatory funnel

-

Heating mantle or water bath

-

Grinder or mill

Experimental Protocol: Two-Step Extraction

-

Initial Extraction:

-

Take 100 g of dried and pulverized Nerium oleander leaves. To prevent enzymatic degradation of the glycosides, it is recommended to dry the leaves at a high temperature (e.g., 85-90°C) prior to extraction.

-

Macerate the powdered leaves with 10-15 volumes of 95% ethanol (e.g., 1-1.5 L) at a temperature of 40-60°C for 2-3 hours with constant stirring.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure maximum recovery of the glycosides.

-

Combine the ethanol extracts and filter to remove the plant material.

-

-

Solvent-Solvent Extraction:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until the ethanol content is less than 10%.

-

To the concentrated aqueous extract, add a mixed solvent of n-butanol, chloroform, and ethanol. A suggested volume ratio is 6:4:1 (n-butanol:chloroform:ethanol).

-

Perform a liquid-liquid extraction by vigorously shaking the mixture in a separatory funnel. Allow the layers to separate and collect the organic phase (upper layer).

-

Repeat the extraction of the aqueous phase with the mixed solvent 2-3 times.

-

Combine all the organic extracts.

-

-

Final Concentration:

-

Concentrate the combined organic extract under reduced pressure to obtain the crude total cardiac glycoside extract.

-

The resulting extract can be dried further in a vacuum oven at a controlled temperature.

-

Expected Yield

The yield of total cardiac glycosides can be significant, with reports of up to 20-24 g from 100 g of dried oleander leaves using an optimized version of this two-step extraction method.[2]

Purification of this compound

The crude extract contains a mixture of various cardiac glycosides, including oleandrin and adynerin. To isolate this compound, a multi-step chromatographic approach is recommended.

Materials and Equipment

-

Crude total cardiac glycoside extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

C18 reverse-phase column (for HPLC)

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate mixtures and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol mixtures.

-

Collect fractions and monitor the separation using TLC. A common developing solvent system for cardiac glycosides on TLC is a mixture of chloroform and methanol.

-

Combine fractions containing compounds with similar Rf values to this compound (if a standard is available) or fractions that show a positive test for cardiac glycosides (e.g., using Kedde's reagent).

-

-

Size-Exclusion Chromatography:

-

Further purify the fractions enriched with this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove impurities of different molecular sizes.

-

-

Preparative HPLC (Optional):

-

For final purification to obtain high-purity this compound, preparative reverse-phase HPLC can be employed.

-

A C18 column is suitable for this purpose, with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

-

The elution can be monitored using a UV detector.

-

Purity Assessment

The purity of the isolated this compound can be assessed using analytical HPLC-UV and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Extraction | ||

| Starting Material | Dried Nerium oleander leaves | [2] |

| Extraction Solvent | 95% Ethanol followed by n-butanol:chloroform:ethanol | [2] |

| Extraction Temperature | 40-60°C | |

| Yield of Total Cardiac Glycosides | ~20-24 g per 100 g of dried leaves | [2] |

| Analysis (UPLC-MS/MS) | ||

| Column | Waters BEH C18 (150 mm × 2.1 mm, 1.7 μm) | [3] |

| Mobile Phase | Acetonitrile and 5 mM ammonium acetate buffer (gradient) | [3] |

| Quantitative levels of other cardiac glycosides in N. oleander leaves | ||

| Oleandrin | ~703.9 µg/g (rainy season) | [3] |

| Odoroside H | ~244.8 µg/g (winter season, stem) | [3] |

| Odoroside A | ~231.4 µg/g (summer season, stem) | [3] |

Note: The yield of this compound specifically is not well-documented in publicly available literature and will need to be determined experimentally.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of Cardiac Glycosides

Caption: Mechanism of action of cardiac glycosides like this compound.

Conclusion

The protocols provided herein offer a comprehensive guide for the extraction and purification of this compound from Nerium oleander. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications. Researchers are encouraged to optimize the purification steps to achieve the desired purity and yield for their specific research needs.

References

- 1. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]

- 3. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS Method for the Quantification of Adynerin Gentiobioside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adynerin, a cardenolide cardiac glycoside, is a potent and toxic compound found in plants such as Nerium oleander. Due to its significant biological activity, a sensitive and selective analytical method is crucial for its quantification in various matrices, including biological fluids and plant extracts. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of adynerin. The method is designed for high-throughput analysis, offering excellent sensitivity and specificity. While this protocol focuses on adynerin, it can be adapted for adynerin gentiobioside, where the sugar moiety may be cleaved in the ion source of the mass spectrometer.

Experimental Protocols

1. Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix. The following protocols are recommended for plasma/serum and plant material.

1.1. Plasma/Serum Samples: Protein Precipitation

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), such as digoxin-d3.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to a UPLC vial for analysis.

1.2. Plant Material: Solid-Phase Extraction (SPE)

-

Homogenize 1 g of the dried and powdered plant material.

-

Extract the homogenate with 10 mL of 80% methanol in water by sonication for 30 minutes, followed by shaking for 18 hours at room temperature.[2]

-

Centrifuge the extract at 3,500 rpm for 20 minutes and collect the supernatant.[2]

-

Condition an Oasis® HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the supernatant onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove polar interferences.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the mobile phase.

2. UPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are key to the method's sensitivity and selectivity.

2.1. UPLC Conditions

-

Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[3]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[3][4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A representative gradient is shown in the table below.

-

Injection Volume: 5 - 10 µL.

2.2. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

-

Multiple Reaction Monitoring (MRM): The quantification is performed using MRM. A specific precursor ion is selected and fragmented, and a specific product ion is monitored. For adynerin, the following transition has been reported: m/z 534 → 113.[4]

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 3.5 kV

-

Source Temperature: 120 - 150°C

-

Desolvation Temperature: 350 - 450°C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for the analysis of cardiac glycosides.

Table 1: UPLC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 95 | 5 |

| 3.0 | 0.4 | 5 | 95 |

| 4.0 | 0.4 | 5 | 95 |

| 4.1 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 95 | 5 |

Table 2: Mass Spectrometry Parameters for Adynerin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Adynerin | 534 | 113 | 0.1 | 30 | 25 |

| IS (Digoxin-d3) | 784.5 | 651.4 | 0.1 | 40 | 20 |

Table 3: Method Validation Parameters (Illustrative)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the UPLC-MS/MS quantification of Adynerin.

Caption: Experimental workflow for Adynerin quantification.

This application note provides a comprehensive and detailed protocol for the quantification of adynerin using UPLC-MS/MS. The method is sensitive, specific, and applicable to various sample matrices, making it a valuable tool for researchers in pharmacology, toxicology, and natural product chemistry.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Adynerin Gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin gentiobioside, a cardiac glycoside, holds potential as a therapeutic agent, necessitating a thorough evaluation of its cytotoxic effects. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound, offering detailed protocols for key assays and guidance on data interpretation. The protocols are designed to be adaptable for various cancer cell lines and research objectives.

Cardiac glycosides are known to exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger a cascade of events, including the activation of apoptotic pathways and ultimately, cell death.

Key In Vitro Cytotoxicity Assays

A multi-faceted approach employing a combination of assays is recommended to comprehensively evaluate the cytotoxic profile of this compound. The following assays provide insights into different aspects of cell death:

-

MTT Assay: Measures cell viability based on the metabolic activity of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes.

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: Visualizes nuclear morphology to identify apoptotic cells.

-

Caspase Activity Assays: Measures the activity of key executioner caspases in the apoptotic pathway.

-

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, MCF-7, A549, PC-3).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.1%).

MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the amount of LDH released into the culture medium from cells with damaged plasma membranes.

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity using the following formula, including controls for maximum LDH release:

-

% Cytotoxicity = ((Sample Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane (Annexin V) and membrane integrity (PI).

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

The cell populations will be distributed as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | 15.2 ± 1.8 |

| 48 | 8.5 ± 0.9 | |

| 72 | 4.1 ± 0.5 | |

| MCF-7 | 24 | 22.7 ± 2.5 |

| 48 | 12.3 ± 1.4 | |

| 72 | 6.8 ± 0.7 | |

| A549 | 24 | 18.9 ± 2.1 |

| 48 | 10.1 ± 1.2 | |

| 72 | 5.3 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: LDH Release from HeLa Cells Treated with this compound

| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |

| 0 (Control) | 5.2 ± 0.6 | 6.1 ± 0.8 |

| 5 | 15.8 ± 1.9 | 28.4 ± 3.1 |

| 10 | 32.1 ± 3.5 | 55.7 ± 5.9 |

| 20 | 65.4 ± 6.8 | 82.3 ± 8.5 |

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Induction in HeLa Cells by this compound (48h Treatment)

| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |

| 5 | 18.7 ± 2.1 | 5.4 ± 0.7 |

| 10 | 35.2 ± 3.8 | 12.9 ± 1.5 |

| 20 | 48.6 ± 5.1 | 25.3 ± 2.9 |

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Logical Relationship of Cytotoxicity Assay Outcomes

Caption: Logical relationship between cellular effects and assay readouts.

Application Notes and Protocols for Adynerin Gentiobioside in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adynerin gentiobioside is a cardiac glycoside that has been identified as a component of extracts from Nerium oleander. These extracts have demonstrated potential anticancer properties in various studies. This document provides a summary of the available data on the use of Adynerin-containing extracts in cancer cell line research, along with detailed experimental protocols and representations of the implicated signaling pathways. While research specifically isolating this compound is limited, the information presented here pertains to extracts where it is a known constituent.

Data Presentation: In Vitro Efficacy of Nerium oleander Extracts

The following tables summarize the quantitative data on the inhibitory effects of Nerium oleander extracts on the viability of various cancer cell lines.

Table 1: IC50 Values of "Breastin" Extract in Hematopoietic Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| RPMI-8226 | Multiple Myeloma | 0.28 |

| U-266 | Multiple Myeloma | 0.72 |

| CCRF-CEM | Leukemia | 0.39 |

| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.63 |

Data extracted from a study on a standardized cold-water leaf extract of Nerium oleander, termed Breastin, which contains Adynerin as a major constituent.[1]

Table 2: IC50 Values of "Breastin" Extract in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT-116 | Colorectal Carcinoma | >10 |

| MCF-7 | Breast Carcinoma | 1.01 |

| MDA-MB-231 | Breast Adenocarcinoma | 5.54 |

| MOR | Lung Adenocarcinoma | 1.84 |

| PANC-1 | Pancreatic Carcinoma | 2.45 |

| LNCaP | Prostate Carcinoma | 1.98 |

Data extracted from a study on a standardized cold-water leaf extract of Nerium oleander, termed Breastin, which contains Adynerin as a major constituent.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Nerium oleander extracts.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound or Nerium oleander extract

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound or Nerium oleander extract

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway

The botanical drug PBI-05204, which contains oleandrin and other cardiac glycosides, has been shown to suppress the Akt/mTOR pathway in human glioblastoma cell lines.[2]

Caption: Inhibition of the Akt/mTOR signaling pathway by PBI-05204.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer effects of a compound in vitro.

Caption: General workflow for in vitro anticancer drug screening.

References

- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Inhibits Growth of Human Glioblastoma, Reduces Akt/mTOR Activities, and Modulates GSC Cell-Renewal Properties [frontiersin.org]

Application Notes and Protocols for Investigating the Mechanism of Action of Adynerin Gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin gentiobioside is a cardiac glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. While the general mechanism of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, the specific molecular interactions and downstream signaling effects of individual compounds like this compound are often not fully elucidated. These application notes provide a comprehensive framework and detailed protocols for investigating the mechanism of action of this compound, from determining its cytotoxic effects to dissecting its impact on key cellular signaling pathways.

Assessment of Cytotoxicity

A fundamental first step in characterizing the activity of any new compound is to determine its cytotoxic potential across various cell lines. This allows for the determination of the concentration range for subsequent mechanistic studies and identifies potential therapeutic windows.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 1.2 ± 0.3 |

| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |

| HeLa | Cervical Adenocarcinoma | 1.5 ± 0.4 |

| HepG2 | Hepatocellular Carcinoma | 2.1 ± 0.5 |

| PC-3 | Prostate Adenocarcinoma | 0.9 ± 0.2 |

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. Annexin V staining is a common method to detect early-stage apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

This protocol is based on standard procedures for Annexin V staining and flow cytometry analysis.[2][3][4][5][6]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Primary Target Validation: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. An in vitro enzyme inhibition assay can confirm this activity for this compound.

Table 2: Hypothetical Inhibition of Na+/K+-ATPase by this compound

| Compound | IC50 (µM) |

| This compound | 0.5 ± 0.08 |

| Ouabain (Positive Control) | 0.2 ± 0.05 |

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is a generalized procedure for measuring Na+/K+-ATPase activity.

-

Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase enzyme preparation or prepare microsomal fractions from a relevant tissue source.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), MgCl₂, KCl, and NaCl.

-

Compound Addition: Add various concentrations of this compound to the wells. Include a positive control inhibitor (e.g., ouabain) and a no-inhibitor control.

-

Pre-incubation: Pre-incubate the enzyme with the compound for 10-15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Inorganic Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Elucidation of Downstream Signaling Pathways

Inhibition of Na+/K+-ATPase can trigger various downstream signaling cascades. Investigating key pathways like NF-κB and PI3K/Akt can provide a more detailed understanding of the mechanism of action.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, and a loading control like β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

Visualizations

Caption: Experimental workflow for investigating this compound's mechanism of action.

Caption: Hypothetical signaling pathway modulated by this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Developing Cell-Based Assays for Adynerin Gentiobioside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin gentiobioside is a cardiac glycoside, a class of naturally occurring compounds known for their therapeutic and toxic effects. Cardiac glycosides, including the well-known digoxin and digitoxin, exert their primary biological activity by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. Recent research has highlighted the potential of cardiac glycosides as anti-cancer agents, demonstrating their ability to induce apoptosis and inhibit proliferation in various cancer cell lines. This document provides detailed application notes and protocols for developing cell-based assays to investigate the bioactivity of this compound, focusing on its anti-cancer properties.

Mechanism of Action Overview

This compound, as a cardiac glycoside, is predicted to inhibit the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. Altered intracellular ion concentrations can trigger a cascade of downstream signaling events, including the modulation of pathways critical for cell survival and proliferation, such as the STAT3 and PI3K/Akt/mTOR pathways. Ultimately, these disruptions can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant data. Based on studies of similar cardiac glycosides, the following human cancer cell lines are recommended for initial screening and mechanistic studies.[1][2] It is advisable to include a non-cancerous cell line to assess cytotoxicity and selectivity.

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+), sensitive to many anti-cancer agents. |

| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer (TNBC), often more aggressive and resistant. |

| A549 | Lung Carcinoma | A well-characterized lung cancer cell line. |

| HeLa | Cervical Carcinoma | A widely used and robust cancer cell line. |

| PC-3 | Prostate Cancer | Androgen-independent prostate cancer cell line. |

| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control for cytotoxicity assessment. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[3][4][5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium

-

96-well plates

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 4 hours at 37°C or overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 100 | |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.[7][8][9][10][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Adherent or suspension cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium for adherent cultures).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | ||||

| This compound (Low Conc.) | ||||

| This compound (High Conc.) |

Western Blot Analysis of Signaling Pathways